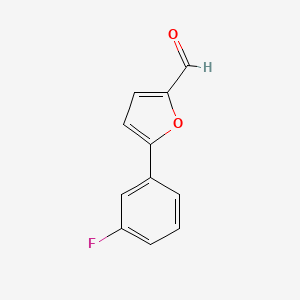

5-(3-Fluorophenyl)furan-2-carbaldehyde

説明

5-(3-Fluorophenyl)furan-2-carbaldehyde is a heterocyclic compound that features a furan ring substituted with a 3-fluorophenyl group and an aldehyde functional group. The presence of the fluorine atom and the aldehyde group makes it a potentially reactive molecule for various chemical transformations and applications in organic synthesis.

Synthesis Analysis

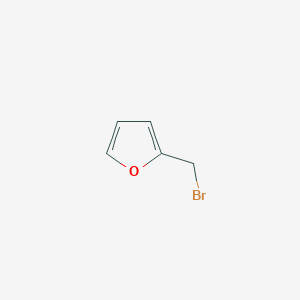

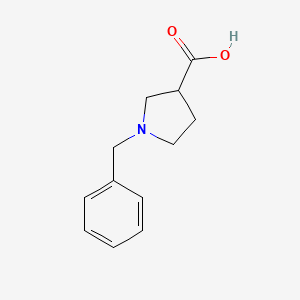

The synthesis of furan-2-carbaldehyde derivatives, including those substituted with fluorophenyl groups, can be achieved through Vilsmeier formylation of mono- and di-substituted furans and thiophens . Additionally, the protection of heteroaromatic aldehydes as imidazolidine derivatives has been demonstrated, which can be a valuable method for the selective protection of aldehyde groups in the presence of ketones .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(3-Fluorophenyl)furan-2-carbaldehyde has been investigated using various spectroscopic techniques and theoretical calculations. For instance, the infrared spectrum, structural and optical properties of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been studied, providing insights into the vibrational frequencies and molecular stability . Although not the exact compound , these studies can give a general idea of the structural characteristics of fluorophenyl-furan carbaldehydes.

Chemical Reactions Analysis

Furan-2-carbaldehydes have been used as C1 building blocks for the synthesis of bioactive compounds such as quinazolin-4(3H)-ones through photocatalytic C–C bond cleavage . Moreover, the Knoevenagel condensation reactions of a trifluoromethyl-substituted furan-2-carbaldehyde with various compounds have been explored, indicating the reactivity of the aldehyde group in such molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carbaldehyde derivatives can be deduced from studies on similar compounds. For example, the thermodynamic properties of nitrophenyl furan-2-carbaldehyde isomers have been determined, providing information on their sublimation and evaporation enthalpies, entropies, and Gibbs energies . Surface-enhanced Raman spectroscopy (SERS) has been used to study the adsorption of 4-fluorophenyl-furan-2-carbaldehyde on silver colloid, revealing insights into the molecule's interaction with metal surfaces . Vibrational spectroscopic investigations have also been conducted on 4-fluorophenyl-furan-2-carbaldehyde, which can help understand the behavior of the 3-fluorophenyl analog .

科学的研究の応用

Thermodynamic Properties

Research conducted on similar compounds, such as 5(nitrophenyl) furan-2-carbaldehyde isomers, provides insights into the thermodynamic properties of these compounds. Studies have focused on determining temperature-dependent saturated vapor pressures and calculating standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation. Such research contributes to a better understanding of the theoretical nature of these compounds and aids in optimizing their synthesis and application processes (Dibrivnyi et al., 2015).

Vibrational Spectroscopy

Vibrational spectroscopic investigations, such as those done on 5-(4-fluor-phenyl)-furan-2 carbaldehyde, provide crucial information on the molecular structure of these compounds. Studies using infrared and FT-Raman spectra, supported by density functional theory calculations, help in understanding the stability and electronic structure of different rotational isomers of such compounds (Iliescu et al., 2002).

Antitumor Applications

Compounds like 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde have been studied for their potential in designing antitumor agents. Research has shown that derivatives of such compounds exhibit promising antitumor activity, making them significant in the development of new chemotherapeutic agents (Matiichuk et al., 2020).

Synthetic Chemistry

Studies on the synthesis of various derivatives of furan-2-carbaldehydes, including methods like Vilsmeier formylation and selective isopropylation, are crucial in expanding the chemical repertoire of these compounds. This research aids in creating a diverse range of chemically modified derivatives for varied applications (Chadwick et al., 1973).

Biorefining and Green Chemistry

Furan-2-carbaldehydes have been identified as efficient green C1 building blocks for synthesizing bioactive compounds like quinazolin-4(3H)-ones. Their use in ligand-free photocatalytic C–C bond cleavage highlights their potential in green chemistry and biorefining processes (Yu et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

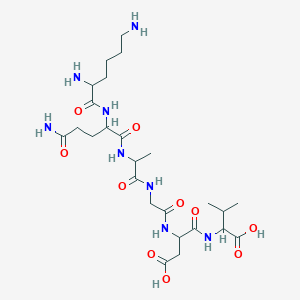

Similar compounds have been reported to interact with various enzymes and receptors, suggesting that this compound may also interact with similar targets .

Mode of Action

It’s known that the compound can undergo knoevenagel condensations with compounds containing an active methyl or methylene group . This suggests that it may interact with its targets through covalent bonding, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been reported to inhibit urease, suggesting that this compound may also affect urease-related pathways .

Pharmacokinetics

The compound’s molecular weight (19017) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Based on its potential interaction with urease, it may inhibit the enzyme’s activity, leading to changes in urea metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 5-(3-Fluorophenyl)furan-2-carbaldehyde .

特性

IUPAC Name |

5-(3-fluorophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKGDPHEGDGAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405456 | |

| Record name | 5-(3-fluorophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Fluorophenyl)furan-2-carbaldehyde | |

CAS RN |

33342-18-6 | |

| Record name | 5-(3-fluorophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B1335358.png)

![dibenzo[c,e]oxepin-5(7H)-one](/img/structure/B1335364.png)

![1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione](/img/structure/B1335372.png)